Binimetinib-13C,d3 is a stable isotope-labeled derivative of Binimetinib, an oral mitogen-activated protein kinase 1/2 inhibitor primarily used in the treatment of metastatic melanoma. The incorporation of carbon-13 and deuterium isotopes into the Binimetinib structure allows for enhanced tracking and analysis in pharmacokinetic studies. This compound is classified under antineoplastic agents and is recognized for its role in inhibiting specific signaling pathways crucial for cancer cell proliferation.
The compound is sourced from various chemical manufacturers and research institutions specializing in synthetic organic chemistry. Binimetinib-13C,d3 belongs to the class of organic compounds known as benzimidazoles, characterized by a fused benzene ring and imidazole ring structure. It is further classified as a small molecule drug, specifically categorized under kinase inhibitors that target the mitogen-activated protein kinase pathway.
The synthesis of Binimetinib-13C,d3 involves the strategic incorporation of deuterium and carbon-13 isotopes into the parent Binimetinib molecule. The specific synthetic routes are proprietary but generally involve labeled precursors and optimized reaction conditions to achieve the desired isotopic labeling.
The molecular formula for Binimetinib-13C,d3 is with a molecular weight of approximately 445.24 g/mol. The compound features a complex structure with multiple functional groups, including halogens and amines.
Binimetinib-13C,d3 can undergo several chemical reactions similar to its parent compound:
Common reagents for these reactions include:
The products formed depend on the reaction conditions and reagents used, leading to various derivatives that may have distinct biological activities.
Binimetinib-13C,d3 functions by selectively inhibiting the activity of mitogen-activated protein kinase 1/2 enzymes, which are pivotal in the MAPK/ERK signaling pathway. This inhibition disrupts cellular signaling cascades that promote cancer cell proliferation and survival, leading to increased apoptosis in malignant cells. The primary molecular targets include MEK1/2 enzymes, resulting in downstream effects on ERK1/2 signaling pathways.
Key chemical properties include:
Binimetinib-13C,d3 is primarily utilized in scientific research, particularly in pharmacokinetic studies to trace drug metabolism and distribution within biological systems. Its stable isotope labeling enables detailed analysis of metabolic pathways, aiding in the development of therapeutic strategies against cancers exhibiting mutations responsive to MEK inhibition. Additionally, it serves as a valuable tool in drug development processes, facilitating insights into drug interactions and efficacy assessments.
This comprehensive analysis underscores the significance of Binimetinib-13C,d3 not only as a therapeutic agent but also as a critical component in advancing cancer research methodologies.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0